4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid
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Overview
Description
NRX-204647 is a RARγ-selective inverse agonist.
Scientific Research Applications
Retinoidal Activities and Leukemia Cell Differentiation : This compound is analyzed in the context of retinoidal benzoic acids. These compounds, particularly those with bulky alkyl group substitutions, show increased activity in inducing differentiation in human promyelocytic leukemia cells HL-60. Such activities are several times more potent than retinoic acid, suggesting their potential in leukemia treatment or as a model for understanding cell differentiation mechanisms (Kagechika et al., 1989).
Retinoid X Receptor (RXR) Agonism : Research into the compound's analogs focuses on their potential as selective RXR agonists. Such studies are crucial for understanding and potentially treating cutaneous T-cell lymphoma (CTCL). The analogs were evaluated for their RXR binding and transcriptional activities, suggesting their therapeutic potential due to selective RXR activation (Heck et al., 2016).
Structure-Activity Relationship in Aromatic Retinoids : The compound has been studied as part of a series focusing on the biological activity of aromatic retinoids. The research aims to determine geometric constraints essential for high biological activity, vital for designing effective retinoids for therapeutic use (Dawson et al., 1989).
Synthesis and Biological Evaluation of Analogues : Various analogues of the compound have been synthesized and assessed for their biological activity. Such research contributes to understanding the structural basis of their biological functions, which is crucial for developing new pharmaceutical agents (Chaitramallu et al., 2017).
Retinoid Receptor Selectivity and Cancer Research : The compound and its derivatives have been investigated for their role in cancer chemoprevention and treatment. The research focuses on understanding how these compounds interact with retinoid receptors, potentially leading to new approaches in cancer therapy (Strickland et al., 1983).
Luminescent Lanthanide Complexes : Studies have explored the use of derivatives of 4-naphthalen-1-yl-benzoic acid in creating luminescent lanthanide complexes. This research opens up potential applications in areas like imaging and sensing due to the unique photophysical properties of these complexes (Kim et al., 2006).
Properties
CAS No. |
1351452-80-6 |
---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.48 |
IUPAC Name |
4-[3-hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H27NO3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25-28)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,28H,13-14H2,1-4H3,(H,26,27) |
InChI Key |
DKMAOOMRQCCGEO-LOOVLXKESA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=NO)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NRX204647; NRX-204647; NRX 204647. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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